1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 883544-72-7, molecular formula: C₁₁H₁₃N₃O₂) is a heterocyclic compound featuring a pyrazolopyridine core substituted with an isopropyl group at the 1-position and a carboxylic acid moiety at the 4-position. This compound has emerged as a potent selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor critical for lipid metabolism regulation .
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)13-9-8(5-12-13)7(10(14)15)3-4-11-9/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDVXBJXPZBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=CC(=C2C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in solvents such as acetic acid or dioxane, and the use of reagents like phosphorus oxychloride to facilitate cyclization . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
PPARα Activation
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been identified as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in regulating fatty acid metabolism and is a target for treating dyslipidemia. Research has shown that derivatives of this compound can activate PPARα through unique binding interactions that differ from traditional fibrate drugs. The structural analysis reveals a distinct hydrogen-bond network essential for PPARα activation, indicating potential for developing new therapies aimed at metabolic disorders .
Tyrosine Kinase Inhibition
The compound serves as a scaffold for synthesizing tyrosine kinase inhibitors (TKIs), which are vital in cancer therapy. The versatility of the pyrazolo[3,4-b]pyridine structure allows for modifications that enhance the selectivity and potency of these inhibitors. Studies have demonstrated that various substituents at different positions on the pyrazole ring can significantly affect the biological activity of the resulting compounds .
Antimicrobial Activity
Research has indicated that pyrazolo[3,4-b]pyridines exhibit antimicrobial properties. The introduction of various functional groups to the core structure can enhance these effects, making them candidates for developing new antimicrobial agents. The exploration of structure-activity relationships (SAR) in this context is ongoing and shows promise for future applications in infectious disease treatment .
Case Studies
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα) by binding to its ligand-binding domain, thereby influencing gene expression and metabolic pathways . The hydrogen-bond network formed during this interaction contributes to the structural stability of the receptor-ligand complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological activity of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives is highly dependent on substituent modifications. Below is a systematic comparison based on structural variations and biological
Substituent Effects on the Pyrazolopyridine Core
1-Position Substitutions :
- Isopropyl Group (Target Compound) : Optimal steric bulkiness for PPARα activation; enhances binding affinity and selectivity .
- Ethyl Group (e.g., 1-ethyl-6-methyl derivative) : Reduced potency compared to isopropyl, likely due to smaller hydrophobic interactions .
- Benzyl/4-Ethylbenzyl (e.g., 1-(4-ethylbenzyl)-6-methyl derivative) : Increased lipophilicity may improve tissue penetration but reduces PPARα selectivity due to off-target effects .
3- and 6-Position Substitutions :
- Methyl at 6-Position (Target Compound) : Balances hydrophobicity and steric hindrance, maintaining high PPARα activation .
- Phenyl or Fluorophenyl at 6-Position (e.g., 6-(4-fluorophenyl) derivatives) : Enhances π-π stacking but may reduce solubility, impacting bioavailability .
- Cyclopropyl at 3-Position (e.g., 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl derivative) : Improves metabolic stability but shows variable efficacy in triglyceride reduction .
Hydrophobic Tail and Acidic Head Modifications
- Distal Hydrophobic Tail : Derivatives with aromatic tails (e.g., styryl groups) exhibit dual PPARα/kinase inhibition but lose selectivity .
- Acidic Head (Carboxylic Acid) : Essential for binding to the PPARα ligand pocket; esterification or amidation (e.g., carboxamide derivatives) abolishes activity .
Key Comparative Data
Table 1: Structural and Pharmacological Comparison of Selected Derivatives
Structural-Activity Relationship (SAR) Insights
- Steric Bulk : Isopropyl at the 1-position maximizes PPARα activation by filling the hydrophobic pocket without steric clash .
- Hydrophobic Tail Positioning : Distal tails beyond the pyrazolopyridine ring (e.g., benzyl) reduce potency, whereas proximal modifications (e.g., methyl) optimize interactions .
- Acidic Head Distance : The carboxylic acid must remain ≤5 Å from the pyrazolopyridine core to maintain hydrogen bonding with Ser280/His440 residues in PPARα .
Biological Activity
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 883544-72-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, inhibition of specific enzymes, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core which is known for its ability to interact with various biological targets.
1. Anti-Inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine possess significant anti-inflammatory properties. For instance, compounds related to this scaffold have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: Inhibition of COX Enzymes by Related Compounds
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that modifications to the pyrazolo[3,4-b]pyridine structure can enhance anti-inflammatory activity.
2. Inhibition of TBK1
In a study focusing on the structure–activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, one compound exhibited potent inhibition of TANK-binding kinase 1 (TBK1), with an IC₅₀ value of 0.2 nM . This compound also demonstrated efficacy in downregulating interferon signaling pathways in immune cells, indicating its potential as an immunomodulatory agent .
3. PPARα Activation
The compound has been identified as a selective activator of peroxisome proliferator-activated receptor alpha (PPARα). This activation is crucial for lipid metabolism and could be beneficial in treating dyslipidemia and related metabolic disorders. The crystal structure analysis revealed that it forms a unique hydrogen-bond network essential for PPARα activation .
Case Study: Anticancer Properties
A series of studies have evaluated the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives on various cancer cell lines including A172, U87MG, and A375. These studies found that certain derivatives significantly inhibited cell proliferation, indicating potential as anticancer therapeutics .
Case Study: Structure-Activity Relationships
The SAR studies conducted on different derivatives highlighted that modifications at specific positions on the pyrazolo ring could dramatically alter biological activity. For example, substituents at the nitrogen positions were found to influence both selectivity and potency against targeted kinases .
Q & A
Q. What are the recommended synthetic routes for 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction yields be optimized?
The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 1-tert-butyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative with a 78% yield . Optimization involves monitoring reaction progress via TLC and using high-purity starting materials to minimize side reactions. LC-MS and H NMR (e.g., δ 7.4 ppm for aromatic protons) are critical for verifying intermediate purity .
Q. How can researchers ensure ≥95% purity of this compound, and which analytical methods are most reliable?
Purity ≥95% is achievable using preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Confirmation requires orthogonal methods:
Q. What are the key structural features influencing the compound’s solubility and stability in biological assays?
The isopropyl group at the 1-position enhances lipophilicity, necessitating DMSO for stock solutions. Stability in aqueous buffers (pH 7.4) should be tested via LC-MS over 24 hours. The carboxylic acid moiety may form salts (e.g., sodium or ammonium) to improve aqueous solubility for in vitro assays .
Advanced Research Questions
Q. How does structural modification of the pyrazolo[3,4-b]pyridine scaffold affect binding to kinase targets, and what SAR trends are observed?
Substitutions at the 3- and 6-positions critically modulate kinase inhibition. For example:
- A phenyl group at the 6-position (as in 6-phenyl derivatives) enhances binding to ATP pockets in kinases like BasE .
- Fluorine or cyclopropyl groups at the 3-position improve metabolic stability in vivo . SAR studies should employ molecular docking (e.g., using AutoDock Vina) and enzymatic assays (IC determination) to validate hypotheses .
Q. What in vivo models are suitable for evaluating the antimalarial efficacy of this compound, and how does resistance develop via the ABCI3 transporter?
The Plasmodium falciparum NSG mouse model is used for efficacy testing. Resistance linked to the ABCI3 transporter arises from mutations (e.g., PfABCI3-T1526I) that reduce drug accumulation. To study this:
- Generate resistant strains via prolonged sub-therapeutic dosing.
- Quantify IC shifts in isogenic parasite lines and compare ATPase activity via luminescent assays .
Q. Which crystallographic techniques are recommended for resolving the compound’s 3D structure, and how do solvent interactions impact crystal packing?
X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) is ideal. Co-crystallization with kinases (e.g., BasE) in 20% PEG 3350 and 0.2 M ammonium citrate (pH 6.8) yields diffraction-quality crystals. Solvent molecules (e.g., DMSO) in the lattice can stabilize hydrogen bonds between the carboxylic acid and kinase active sites .
Q. How do electronic effects of substituents influence the compound’s spectroscopic properties in NMR and IR analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
